![molecular formula C19H19NO6 B13413330 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid CAS No. 52716-30-0](/img/structure/B13413330.png)
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is an organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a UV filter in sunscreens, where it helps protect the skin from harmful ultraviolet radiation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzoyl chloride with isophthalic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated derivatives
科学研究应用
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving UV protection and photostability.
Medicine: Investigated for its potential use in photoprotective formulations and treatments.
Industry: Utilized in the production of sunscreens and other UV-protective products.
作用机制
The primary mechanism of action of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV-A radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of the diethylamino and hydroxybenzoyl groups, which interact with UV light and dissipate the energy as heat.
相似化合物的比较
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another UV filter with similar properties but different molecular structure.
Avobenzone: A widely used UV filter with a different chemical structure but similar UV absorption capabilities.
Uniqueness
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is unique due to its specific molecular structure, which provides excellent photostability and UV absorption properties. Unlike some other UV filters, it does not degrade quickly under sunlight, making it a reliable component in sunscreen formulations.
属性
CAS 编号 |
52716-30-0 |
|---|---|
分子式 |
C19H19NO6 |
分子量 |
357.4 g/mol |
IUPAC 名称 |
4-[4-(diethylamino)-2-hydroxybenzoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)13-7-5-11(18(23)24)9-15(13)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
InChI 键 |
RYTOPVZHTVMCCY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


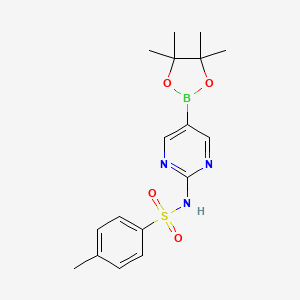
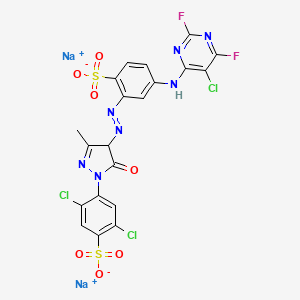
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
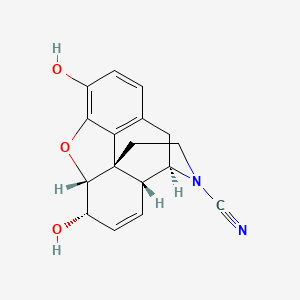
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
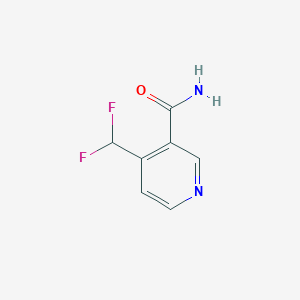
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
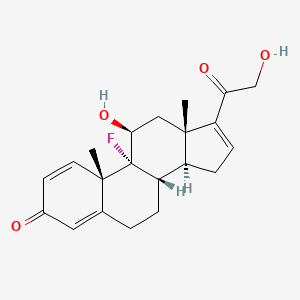
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)
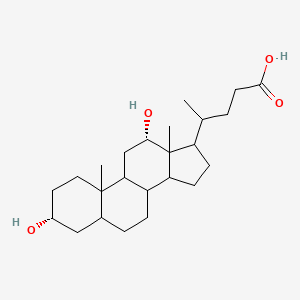
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)
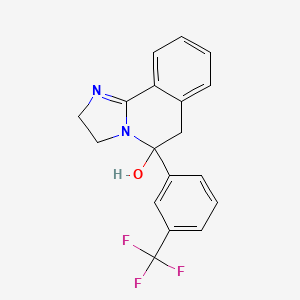
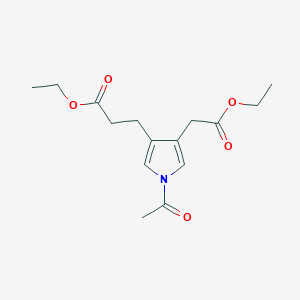
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413324.png)
